molecular formula C18H22N6 B2497858 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-50-2

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B2497858
CAS RN: 2380141-50-2
M. Wt: 322.416
InChI Key: MQJMUWNERUGDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (also known as TAK-659) is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in the signaling pathways of B-cell receptors (BCRs) and Fc receptors (FcRs).

Mechanism of Action

TAK-659 selectively inhibits the activity of spleen tyrosine kinase (SYK), which is a critical component of B-cell receptor and Fc receptor signaling pathways. SYK plays a critical role in the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. Inhibition of SYK by TAK-659 leads to the inhibition of these downstream pathways, resulting in the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with a half-life of around 8-10 hours in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for SYK, which reduces the potential for off-target effects. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one of the limitations of TAK-659 is its low solubility, which can make it challenging to work with in laboratory experiments.

Future Directions

There are several future directions for the development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies, such as BTK inhibitors or PI3K inhibitors, to enhance its anti-tumor activity. Another potential direction is the development of TAK-659 for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Finally, the development of more potent and selective SYK inhibitors, based on the structure of TAK-659, could lead to the development of more effective therapies for B-cell malignancies and autoimmune disorders.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 6-chloronicotinonitrile with tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate. The resulting intermediate is then treated with sodium hydride and 3-bromo-4-cyanopyridine to yield TAK-659. The overall yield of this synthesis method is around 15%.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Preclinical studies have shown that TAK-659 is a potent inhibitor of B-cell receptor and Fc receptor signaling, which are critical pathways for the survival and proliferation of B-cells. TAK-659 has been shown to inhibit the growth of various B-cell malignancies, including diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.

properties

IUPAC Name

6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-18(2,3)15-10-17(22-13-21-15)24-8-6-23(7-9-24)16-5-4-14(11-19)12-20-16/h4-5,10,12-13H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJMUWNERUGDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.